Lersivirine metabolite M21, also known as hydroxyl-bictegravir, is a significant compound derived from the metabolism of lersivirine, a non-nucleoside reverse transcriptase inhibitor. This metabolite is particularly relevant in the context of antiretroviral therapy for the treatment of human immunodeficiency virus infections. Lersivirine itself has been extensively studied for its pharmacokinetics and metabolic pathways, leading to the identification of several metabolites, including M21.
Lersivirine is synthesized as part of the development of new antiviral drugs aimed at improving treatment regimens for HIV. The primary source of M21 is the metabolic conversion of lersivirine in the human body, where it undergoes various enzymatic processes primarily involving cytochrome P450 enzymes and UDP glucuronosyltransferases .
Lersivirine metabolite M21 falls under the category of pharmaceutical metabolites. It is classified as a hydroxylated derivative of lersivirine, which itself is categorized as a non-nucleoside reverse transcriptase inhibitor. This classification highlights its role in modulating viral replication through inhibition of reverse transcriptase activity.
The synthesis of lersivirine metabolite M21 occurs predominantly through metabolic processes rather than traditional chemical synthesis. The primary pathways involve:
The metabolic pathway leading to M21 involves multiple steps where lersivirine is oxidized and subsequently conjugated. The specific isoforms of cytochrome P450 involved may vary between individuals, leading to variability in metabolite levels.
The molecular structure of lersivirine metabolite M21 features a complex arrangement characterized by multiple functional groups that contribute to its biological activity. The structure can be represented as follows:
The structural formula includes hydroxyl groups that are critical for its interaction with biological targets.
The stereochemistry and specific configurations around chiral centers are essential for the activity of M21. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Lersivirine metabolite M21 participates in various chemical reactions primarily during its formation and subsequent interactions within biological systems:
The reaction mechanisms involve electron transfer processes and nucleophilic attacks that are characteristic of enzymatic catalysis in metabolic pathways.
Lersivirine metabolite M21 exerts its effects through several mechanisms:
Relevant data regarding these properties can be obtained from laboratory studies focusing on drug formulation and stability testing.
Lersivirine metabolite M21 plays a crucial role in pharmacokinetic studies related to HIV treatments. Its identification and analysis contribute to:
Research continues to explore the full potential and implications of this metabolite in clinical settings, particularly regarding its safety and efficacy profiles compared to other antiretroviral agents .
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1